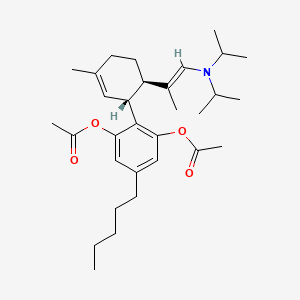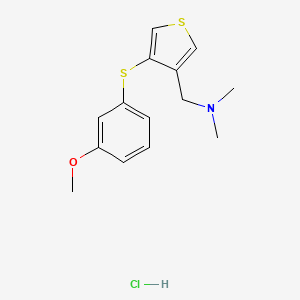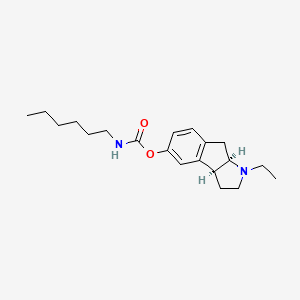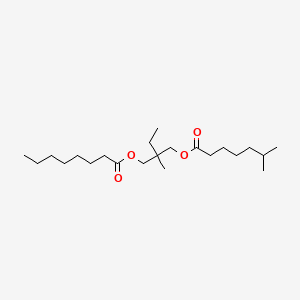
Trimethylolpropane triisooctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylolpropane triisooctanoate is a versatile ester derived from trimethylolpropane and isooctanoic acid. It is widely used in various industries, including cosmetics, personal care, and industrial applications, due to its excellent properties such as non-tackiness, lightness, and glossiness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylolpropane triisooctanoate is synthesized through the esterification reaction of trimethylolpropane with isooctanoic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where trimethylolpropane and isooctanoic acid are continuously fed into the reactor. The reaction mixture is maintained at an elevated temperature and pressure to ensure complete conversion. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylolpropane triisooctanoate primarily undergoes esterification and transesterification reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Esterification: Isooctanoic acid, trimethylolpropane, and a catalyst such as sulfuric acid.
Transesterification: Alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide.
Major Products Formed:
Esterification: this compound.
Transesterification: Methanol or ethanol esters of trimethylolpropane.
Aplicaciones Científicas De Investigación
Trimethylolpropane triisooctanoate is extensively used in scientific research and various industries due to its unique properties. Some of its applications include:
Cosmetics and Personal Care: It is used in lipsticks, lotions, skin creams, and massage oils for its non-tacky, light, and glossy properties.
Industrial Applications: It serves as a plasticizer and lubricant in the production of plastics and rubber.
Chemical Research: It is used as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
Trimethylolpropane triisooctanoate is often compared with other esters such as trimethylolpropane triisostearate and trimethylolpropane trioleate. While these compounds share similar structures, this compound is unique in its combination of non-tackiness, lightness, and glossiness, making it particularly suitable for cosmetic and personal care applications.
Comparación Con Compuestos Similares
Trimethylolpropane triisostearate
Trimethylolpropane trioleate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Número CAS |
70969-64-1 |
|---|---|
Fórmula molecular |
C22H42O4 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
[2-methyl-2-(6-methylheptanoyloxymethyl)butyl] octanoate |
InChI |
InChI=1S/C22H42O4/c1-6-8-9-10-11-15-20(23)25-17-22(5,7-2)18-26-21(24)16-13-12-14-19(3)4/h19H,6-18H2,1-5H3 |
Clave InChI |
HYQSRPWWFPRCPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC(C)(CC)COC(=O)CCCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


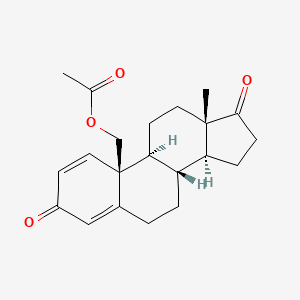
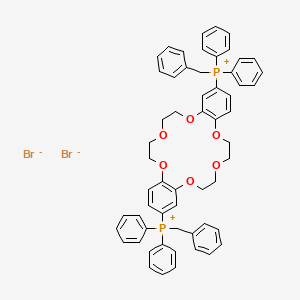
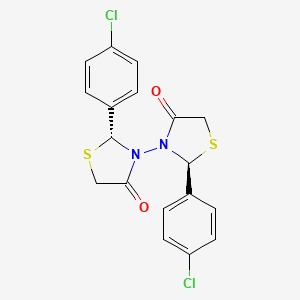
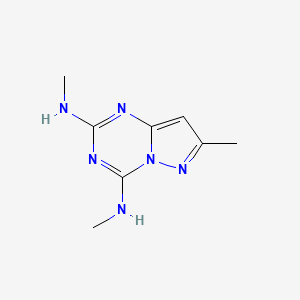
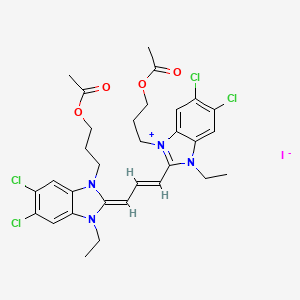
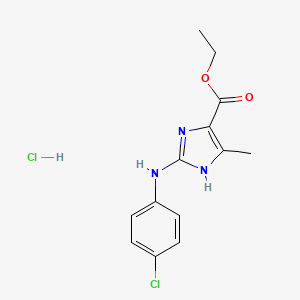
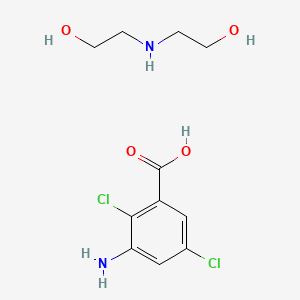
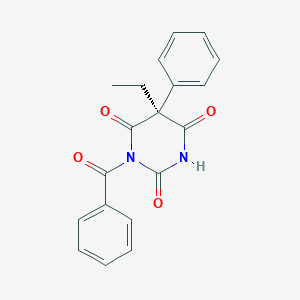
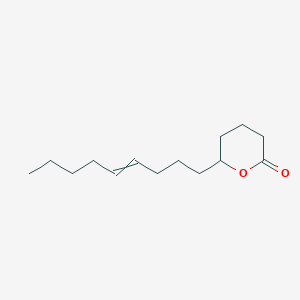
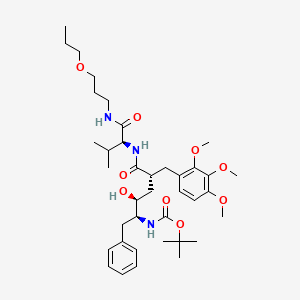
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
